molecular formula C12H16N4O B2643014 N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide CAS No. 2411290-95-2

N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide

Cat. No.: B2643014
CAS No.: 2411290-95-2
M. Wt: 232.287
InChI Key: IFWKXPYYKUHSHA-UHFFFAOYSA-N
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Description

N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group and an alkyne moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the coupling of the pyrimidine derivative with an alkyne to form the but-2-ynamide moiety. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, often employing continuous flow techniques to enhance reaction efficiency. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide
  • N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide

Uniqueness

Compared to similar compounds, N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide stands out due to its unique alkyne moiety, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a broader range of chemical reactions and potentially exhibit different biological effects.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-5-6-11(17)16(4)9-10-7-8-13-12(14-10)15(2)3/h7-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWKXPYYKUHSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1=NC(=NC=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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